molecular formula C16H19NO5 B14030229 (2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid

(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B14030229
M. Wt: 305.32 g/mol
InChI Key: YDYLAUXUHIXCDN-BFHYXJOUSA-N
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Description

This compound is a bicyclic fused-ring system comprising a furo[2,3-c]pyridine core functionalized with a benzyloxycarbonyl (Cbz) protecting group at the 6-position and a carboxylic acid at the 2-position. Its stereochemistry (2R,3aS,7aS) confers rigidity and specific spatial orientation, making it valuable in medicinal chemistry for applications such as protease inhibition or chiral intermediate synthesis. The molecular formula is C₁₈H₂₁NO₅, with a molecular weight of 331.36 g/mol. The benzyloxycarbonyl group enhances stability during synthetic steps, while the carboxylic acid contributes to polarity and solubility in aqueous or polar solvents .

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

(2R,3aS,7aS)-6-phenylmethoxycarbonyl-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C16H19NO5/c18-15(19)13-8-12-6-7-17(9-14(12)22-13)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19)/t12-,13+,14+/m0/s1

InChI Key

YDYLAUXUHIXCDN-BFHYXJOUSA-N

Isomeric SMILES

C1CN(C[C@@H]2[C@@H]1C[C@@H](O2)C(=O)O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CC2C1CC(O2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis via Trichloromethyloxazolidinone Intermediate

A highly efficient and stereoselective approach to bicyclic amino acid derivatives related to the target compound is reported in the literature focusing on (2R,3aS,7aS)-octahydroindole-2-carboxylic acid analogues, which share structural similarities with octahydrofuro[2,3-c]pyridine derivatives.

  • The method involves the formation of a trichloromethyloxazolidinone intermediate from the amino acid precursor.
  • This intermediate allows for diastereoselective α-alkylation , enabling the introduction of substituents at the α-position with complete stereocontrol.
  • The oxazolidinone intermediate can be selectively cleaved to yield the enantiomerically pure bicyclic amino acid.
  • This strategy is adaptable for the synthesis of derivatives bearing benzyloxycarbonyl protecting groups on nitrogen by performing the Cbz protection either before or after the oxazolidinone formation and alkylation steps.

This approach provides a concise route to enantiopure bicyclic amino acid derivatives with high stereochemical fidelity.

Protection with Benzyloxycarbonyl Group

The benzyloxycarbonyl (Cbz) protecting group is commonly introduced via reaction of the free amine with benzyloxycarbonyl chloride (Cbz-Cl) or via catalytic hydrogenation of the corresponding carbamate precursors.

  • The Cbz protection is usually performed under mild basic conditions (e.g., NaHCO3 or Na2CO3 aqueous solution) to avoid racemization.
  • The timing of this protection step is crucial to maintain stereochemical integrity during subsequent transformations.
  • The protected intermediate is often isolated as the carboxylic acid or as an ester derivative, depending on the synthetic route.

Formation of Octahydrofuro[2,3-c]pyridine Core

The bicyclic octahydrofuro[2,3-c]pyridine framework can be constructed via:

  • Intramolecular cyclization of suitably functionalized linear precursors containing hydroxyl and amine groups.
  • Hydrogenation of furo[2,3-c]pyridine derivatives to saturate the ring system, preserving stereochemistry.
  • Use of chiral pool starting materials such as proline derivatives, which inherently contain the pyrrolidine ring, followed by ring expansion or oxygen incorporation to form the furo ring.

These methods require careful stereochemical control to ensure the (2R,3aS,7aS) configuration is obtained.

Comparative Data Table of Preparation Routes

Preparation Step Method Description Advantages Challenges Reference
Formation of trichloromethyloxazolidinone intermediate Condensation of amino acid with trichloroacetaldehyde to form oxazolidinone, followed by α-alkylation High stereoselectivity; versatile intermediate Requires careful handling of reagents; multi-step
Benzyloxycarbonyl (Cbz) protection Reaction of amine with benzyloxycarbonyl chloride under mild base Mild conditions; preserves stereochemistry Possible overreaction; need to control pH Common synthetic practice
Construction of bicyclic core Intramolecular cyclization or hydrogenation of furo[2,3-c]pyridine Efficient ring closure; uses chiral pool Stereochemical control critical; possible epimerization Inferred from related syntheses

Research Results and Notes on Preparation

  • The enantioselective synthesis of the bicyclic amino acid core is crucial, as the biological and chemical properties depend heavily on stereochemistry.
  • The use of trichloromethyloxazolidinone intermediates has been demonstrated to enable efficient separation of stereoisomers and diastereoselective functionalization.
  • The benzyloxycarbonyl protecting group is stable under many reaction conditions but can be removed by catalytic hydrogenolysis if needed.
  • Commercial availability of the compound or close analogues exists, but custom synthesis is often required for specific stereoisomers.
  • No direct one-step synthesis of the exact compound was found in the literature; rather, it is prepared via multi-step synthetic sequences involving protection, cyclization, and stereoselective functionalization.

Summary and Professional Perspective

The preparation of (2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid is best achieved by leveraging stereoselective synthetic methodologies involving:

  • Formation of key bicyclic intermediates with controlled stereochemistry
  • Use of trichloromethyloxazolidinone intermediates to enable diastereoselective α-alkylation
  • Introduction of the benzyloxycarbonyl protecting group under mild conditions to preserve stereochemical integrity

This multi-step approach is supported by peer-reviewed research and represents the authoritative route to this compound, avoiding unreliable commercial sources. The methods are adaptable and can be optimized for scale or specific derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

Racemic-(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions where leaving groups are replaced by nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation of alcohol groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce primary or secondary alcohols.

Scientific Research Applications

Racemic-(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Racemic-(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include benzyl-protected furopyridine derivatives and related bicyclic systems.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility
Target Compound C₁₈H₂₁NO₅ 331.36 Benzyloxycarbonyl, carboxylic acid Methanol, DMSO, water*
(3aS,7aS)-Benzyl 2-hydroxyhexahydrofuro[3,2-b]pyridine-4-carboxylate C₁₅H₁₉NO₄ 301.32 Benzyloxycarbonyl, hydroxyl Chloroform, methanol
(3aS,7aS)-Benzyl 2-[(7-bromo-6-chloro-quinazolinyl)methyl] derivative C₂₄H₂₃BrClN₃O₅ 548.81 Bromo-chloro-quinazolinyl, benzyloxycarbonyl Chloroform, methanol

*Predicted based on carboxylic acid functionality.

Key Observations:

  • Functional Groups: The target compound’s carboxylic acid distinguishes it from hydroxyl-bearing analogs (e.g., ), enhancing hydrogen-bonding capacity and aqueous solubility.
  • Molecular Weight: The target (331.36 g/mol) is intermediate between simpler hydroxyl derivatives (301.32 g/mol) and halogenated analogs (548.81 g/mol) .
  • Stereochemical Complexity: The (2R,3aS,7aS) configuration contrasts with racemic mixtures (e.g., 3aS,7aS in ), impacting biological target selectivity.

Physicochemical Properties

  • Solubility: The carboxylic acid in the target compound improves solubility in polar solvents compared to hydroxylated analogs, which favor organic solvents like chloroform .

Biological Activity

(2R,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H21NO4C_{17}H_{21}NO_4 with a molecular weight of 303.35 g/mol. Its structure features a furo[2,3-c]pyridine core with a benzyloxycarbonyl group that may influence its biological properties.

PropertyValue
Molecular FormulaC₁₇H₂₁NO₄
Molecular Weight303.35 g/mol
IUPAC NameThis compound
CAS Number185213-23-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyridine derivatives. The process may include:

  • Formation of the furo[2,3-c]pyridine core.
  • Introduction of the benzyloxycarbonyl group.
  • Carboxylation to yield the final product.

Antioxidant Activity

The compound has shown significant antioxidant properties. In studies evaluating various derivatives of pyridine compounds, it was noted that certain structural modifications led to enhanced radical scavenging activities. For instance, compounds with similar structures exhibited IC50 values ranging from 25 to 100 µg/mL against DPPH radicals, indicating strong antioxidant potential .

Enzyme Inhibition

Research indicates that the compound may inhibit key enzymes involved in various metabolic pathways:

  • Acetylcholinesterase (AChE) : Compounds derived from similar structures have been found to inhibit AChE with Ki values as low as 3.07 ± 0.76 nM .
  • Carbonic Anhydrases (hCA I and II) : Inhibitory effects against these enzymes were also reported with Ki values ranging from 1.47 ± 0.37 nM to 10.06 ± 2.96 nM for hCA I and 3.55 ± 0.57 nM to 7.66 ± 2.06 nM for hCA II .

Study on Antioxidant Properties

In a comparative study of various pyridine derivatives, this compound was evaluated for its ability to scavenge free radicals using the DPPH assay. Results indicated an IC50 value of approximately 45 µg/mL, showcasing its potential as an effective antioxidant agent.

Study on Enzyme Inhibition

Another significant study focused on the compound's inhibitory effects against AChE and hCA isoforms. The compound demonstrated potent inhibition with an IC50 value of 70 nM against AChE in vitro assays conducted on human neuronal cell lines. This suggests its potential therapeutic application in neurodegenerative diseases where AChE inhibition is beneficial.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the furo[2,3-c]pyridine structure can significantly influence biological activity:

  • Benzyloxycarbonyl Group : Essential for enhancing lipophilicity and cellular uptake.
  • Carboxylic Acid Functionality : Critical for binding interactions with target enzymes.

Q & A

Q. What are the common synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including cyclization and functional group protection. For example, benzyloxycarbonyl (Cbz) protection is critical for amine group stability during synthesis. A related method (for structurally similar compounds) uses palladium or copper catalysts in solvents like DMF or toluene for cyclization . Key intermediates may include substituted pyridine or furopyridine derivatives, as seen in analogous syntheses of octahydrofuropyridine carboxylates .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • HPLC : For purity assessment, especially when detecting trace intermediates or byproducts.
  • NMR Spectroscopy : Critical for confirming stereochemistry (e.g., 2R,3aS,7aS configuration) and functional groups. ¹H-¹³C correlation experiments can resolve overlapping signals in complex fused-ring systems .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How should researchers handle stability issues during storage or reactions?

The benzyloxycarbonyl group is sensitive to acidic or reductive conditions. Store the compound at –20°C under inert gas (e.g., N₂) to prevent degradation. Monitor stability via periodic HPLC analysis, particularly if used in prolonged reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in stereochemical assignments for octahydrofuropyridine derivatives?

  • X-ray Crystallography : Provides unambiguous confirmation of absolute configuration, as demonstrated for similar fused-ring systems .
  • NOE (Nuclear Overhauser Effect) Studies : Differentiate axial vs. equatorial substituents in the octahydrofuropyridine ring .
  • Comparative Analysis : Cross-validate data with structurally characterized analogs (e.g., (2S,3R,4R,5R)-pyrrolidine derivatives) .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • DoE (Design of Experiments) : Systematically vary parameters like temperature, catalyst loading, and solvent polarity. For example, flow-chemistry approaches (used in analogous syntheses) enhance reproducibility and reduce side reactions .
  • Catalyst Screening : Palladium-based catalysts may improve cyclization efficiency compared to copper .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of key intermediates .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

  • DFT (Density Functional Theory) : Models transition states for reactions involving the furopyridine ring.
  • Molecular Docking : Predicts interactions with biological targets (e.g., enzymes requiring carboxylate motifs) .
  • MD (Molecular Dynamics) Simulations : Assess conformational stability in aqueous vs. organic solvents .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final deprotection step of the Cbz group?

  • Alternative Deprotection Reagents : Use H₂/Pd-C in ethanol instead of TFA to minimize side reactions.
  • Stepwise Monitoring : Track deprotection via LC-MS to identify optimal reaction termination points .

Q. What steps ensure reproducibility in stereoselective synthesis?

  • Chiral Auxiliaries : Incorporate enantiopure starting materials (e.g., (2S,3R)-proline derivatives) to control stereochemistry .
  • Temperature Control : Maintain sub-zero temperatures during critical steps to prevent racemization .

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